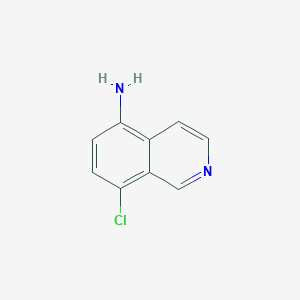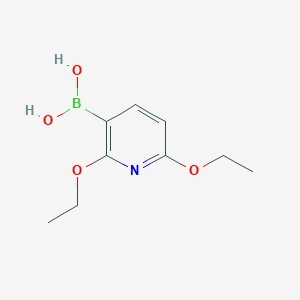
(2,6-Diethoxypyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of Grignard reagents with diboronyl esters of dialkoxyboranes . A catalyst, such as iridium or rhodium, is needed to produce the desired product .
Molecular Structure Analysis
The molecular formula of “(2,6-Diethoxypyridin-3-yl)boronic acid” is C9H14BNO4 . The molecular weight is 211.02 .
Chemical Reactions Analysis
Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Applications De Recherche Scientifique
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
-
Sensing Applications : Boronic acids are used in sensing applications, including the detection of glucose levels in blood. They can form reversible covalent bonds with sugars, which can be detected and measured .
-
Biological Labelling : Boronic acids can be used for biological labelling. They can bind to certain biological molecules, allowing researchers to track these molecules in a biological system .
-
Protein Manipulation and Modification : Boronic acids can interact with proteins, allowing for their manipulation and modification. This can be useful in various fields of biological research .
-
Separation Technologies : Boronic acids can be used in separation technologies. They can bind to certain molecules, allowing these molecules to be separated from a mixture .
-
Therapeutics Development : Boronic acids have been used in the development of therapeutics. For example, bortezomib, a boronic acid derivative, is used in the treatment of multiple myeloma .
-
Synthetic Chemistry : Boronic acids are used in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions .
-
Electrophoresis of Glycated Molecules : Boronic acids can be used for electrophoresis of glycated molecules .
-
Building Materials for Microparticles : Boronic acids can be used as building materials for microparticles for analytical methods .
-
Polymers for the Controlled Release of Insulin : Boronic acids can be incorporated into polymers for the controlled release of insulin .
-
Boronic Acid-Containing Hydrogels : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing . These materials have found important applications in many areas, especially in biomedical areas .
-
Synthesis of Borinic Acid Derivatives : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
-
Electrophoresis of Glycated Molecules : Boronic acids can be used for electrophoresis of glycated molecules .
-
Building Materials for Microparticles : Boronic acids can be used as building materials for microparticles for analytical methods .
-
Polymers for the Controlled Release of Insulin : Boronic acids can be incorporated into polymers for the controlled release of insulin .
-
Boronic Acid-Containing Hydrogels : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing . These materials have found important applications in many areas, especially in biomedical areas .
-
Synthesis of Borinic Acid Derivatives : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
-
Iridium- or Rhodium-Catalyzed C-H or C-F Borylation : Iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids because of its high atom efficiency and because it can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .
Orientations Futures
Propriétés
IUPAC Name |
(2,6-diethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBRAIBMTDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701244 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diethoxypyridin-3-yl)boronic acid | |
CAS RN |
1003043-46-6 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



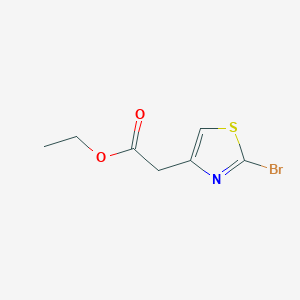
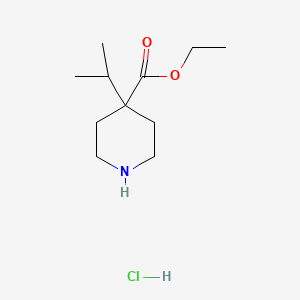
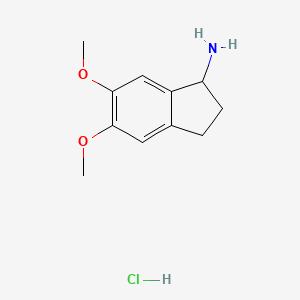

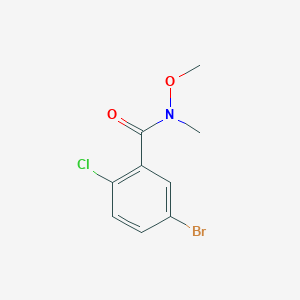
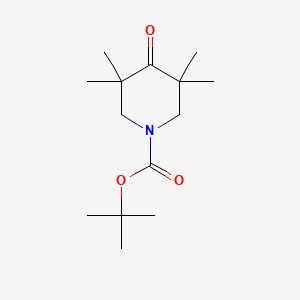
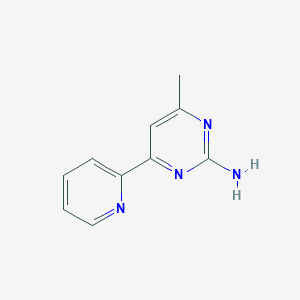

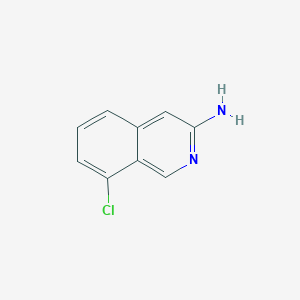
![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
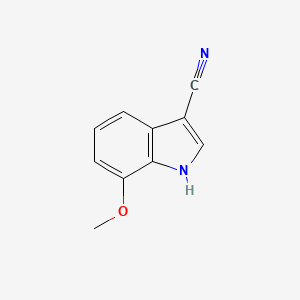
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
